4-Phenyl-5-tetradecylthiazol-2-amine

Catalog No.
S1906537
CAS No.
64415-14-1
M.F
C23H36N2S
M. Wt
372.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-5-tetradecylthiazol-2-amine

CAS Number

64415-14-1

Product Name

4-Phenyl-5-tetradecylthiazol-2-amine

IUPAC Name

4-phenyl-5-tetradecyl-1,3-thiazol-2-amine

Molecular Formula

C23H36N2S

Molecular Weight

372.6 g/mol

InChI

InChI=1S/C23H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21-22(25-23(24)26-21)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,24,25)

InChI Key

WYDPIVMKULHMBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=CC=C2

Chemical Identity

4-Phenyl-5-tetradecylthiazol-2-amine (PTTA) is an organic compound with the molecular formula C23H36N2S. PubChem: It belongs to a class of chemicals called thiazoles, which contain a five-membered ring with sulfur and nitrogen atoms. The specific structure of PTTA incorporates a phenyl group (benzene ring) and a tetradecyl chain (14-carbon chain).

Analytical Techniques

PTTA can be separated and analyzed using high-performance liquid chromatography (HPLC) techniques. There is research describing a specific method using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. SIELC Technologies: This method is adaptable for preparative separation, isolation of impurities, and pharmacokinetic studies.

4-Phenyl-5-tetradecylthiazol-2-amine is a thiazole derivative characterized by the presence of a phenyl group and a long tetradecyl alkyl chain. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This structural configuration contributes to its unique chemical properties and biological activities.

The reactions involving 4-Phenyl-5-tetradecylthiazol-2-amine primarily include:

  • Protonation: As an amine, it can be protonated in acidic conditions, forming ammonium salts .
  • Alkylation: The amine group can undergo alkylation reactions with alkyl halides, leading to the formation of quaternary ammonium salts when excess halide is present .
  • Condensation Reactions: The thiazole ring can participate in various condensation reactions, potentially forming imines or other derivatives depending on the reactants involved .

Compounds containing thiazole rings, including 4-Phenyl-5-tetradecylthiazol-2-amine, have been noted for various biological activities:

  • Antimicrobial Properties: Thiazole derivatives are often studied for their antimicrobial effects due to their ability to interact with biological membranes and cellular components .
  • Anticancer Activity: Some studies suggest that thiazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Neuroprotective Effects: Thiazoles may also possess neuroprotective qualities, making them candidates for research in neurodegenerative diseases.

The synthesis of 4-Phenyl-5-tetradecylthiazol-2-amine can be achieved through several methods:

  • Condensation Reactions: A common synthetic route involves the reaction of phenylacetic acid derivatives with thiourea followed by cyclization to form the thiazole ring.
  • Alkylation of Amines: The amine group can be introduced through alkylation of a suitable precursor with tetradecyl bromide or similar alkyl halides.
  • Multicomponent Reactions: Recent advancements in synthetic chemistry have highlighted the use of multicomponent reactions that can efficiently generate thiazole derivatives from simpler starting materials .

4-Phenyl-5-tetradecylthiazol-2-amine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Materials Science: The compound can be utilized in creating functionalized silica-based adsorbents for various applications in environmental chemistry and material sciences .
  • Biological Probes: Its unique structure allows it to function as a ligand in biochemical assays or as a probe for studying biological interactions.

Research into the interaction of 4-Phenyl-5-tetradecylthiazol-2-amine with biological systems has shown promising results:

  • Cell Membrane Interaction: Studies indicate that thiazole derivatives can penetrate cell membranes effectively due to their lipophilicity, enhancing their bioavailability .
  • Binding Affinity: Investigations into its binding affinity with various biomolecules suggest potential applications in drug design and molecular biology.

Several compounds share structural similarities with 4-Phenyl-5-tetradecylthiazol-2-amine, including:

Compound NameStructure FeaturesBiological Activity
2-Amino-1,3,4-thiadiazoleContains thiadiazole ring; exhibits antimicrobial propertiesAntimicrobial
5-(4-Methylphenyl)-thiazolidineThiazolidine structure; used in diabetes treatmentAntidiabetic
4-(Trifluoromethyl)thiazoleFluorinated thiazole; known for high reactivityAnticancer

Uniqueness of 4-Phenyl-5-tetradecylthiazol-2-amine

What sets 4-Phenyl-5-tetradecylthiazol-2-amine apart from these compounds is its long tetradecyl chain, which enhances its lipophilicity and potential bioactivity compared to other thiazoles. This structural feature may improve its interaction with lipid membranes, making it particularly effective in pharmaceutical applications targeting membrane-bound receptors or enzymes.

Systematic IUPAC Nomenclature and CAS Registry

The chemical compound 4-Phenyl-5-tetradecylthiazol-2-amine represents a thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-phenyl-5-tetradecyl-1,3-thiazol-2-amine [1] [2] [3]. This nomenclature reflects the substitution pattern on the thiazole ring system, with the phenyl group at position 4, the tetradecyl chain at position 5, and the amino group at position 2.

The compound is registered with the Chemical Abstracts Service under the registry number 64415-14-1 [4] [1] [2] [3] [5]. This unique identifier serves as the primary reference for the substance in chemical databases and regulatory systems worldwide. Alternative nomenclature includes 2-Amino-4-phenyl-5-tetradecylthiazole and 2-Thiazolamine, 4-phenyl-5-tetradecyl- [1] [3] [5], which reflect different naming conventions used across various chemical databases and literature sources.

PropertyValueReference
Molecular FormulaC₂₃H₃₆N₂S [4] [1] [2] [3]
Molecular Weight372.61 g/mol [4] [1] [2] [3]
IUPAC Name4-phenyl-5-tetradecyl-1,3-thiazol-2-amine [1] [2] [3]
CAS Registry Number64415-14-1 [4] [1] [2] [3] [5]
Melting Point72-74°C [3]
Physical StateSolid [3]

Structural Analogues (5-Methyl vs. Tetradecyl Derivatives)

The structural relationship between 5-methyl and 5-tetradecyl derivatives of 4-phenylthiazol-2-amine reveals significant differences in molecular properties and potential applications. The 5-methyl derivative, 2-Amino-4-phenyl-5-methylthiazole, possesses the molecular formula C₁₀H₁₀N₂S with a molecular weight of 190.26 g/mol and CAS number 30709-67-2 [6] [7] [8]. This compound exhibits a notably higher melting point of 122-126°C compared to the tetradecyl analogue [8].

The replacement of the methyl group with a tetradecyl chain significantly alters the compound's physicochemical properties. The tetradecyl derivative demonstrates a 96% increase in molecular weight (from 190.26 to 372.61 g/mol), accompanied by a substantial decrease in melting point from 122-126°C to 72-74°C [3] [8]. This dramatic reduction in melting point reflects the increased molecular flexibility and decreased intermolecular forces associated with the long aliphatic chain.

The lipophilicity profile undergoes a fundamental transformation with the chain extension. While the 5-methyl derivative exhibits relatively low lipophilicity suitable for aqueous environments, the 5-tetradecyl derivative demonstrates markedly enhanced lipophilicity [9] [10]. This increased hydrophobic character influences solubility profiles, with the tetradecyl derivative showing preferential solubility in organic solvents compared to its methyl counterpart.

Research findings indicate that alkyl chain length at the 5-position significantly impacts biological activity profiles. Studies on related thiazole derivatives have demonstrated that longer alkyl substitutions can enhance antimigration activities, with compounds bearing dodecyl chains showing improved potency compared to shorter alkyl analogues [11]. The tetradecyl substitution in the target compound suggests potential for enhanced membrane permeability and altered pharmacokinetic properties compared to the methyl derivative.

Property5-Methyl Derivative5-Tetradecyl Derivative
Molecular FormulaC₁₀H₁₀N₂SC₂₃H₃₆N₂S
Molecular Weight (g/mol)190.26372.61
CAS Number30709-67-264415-14-1
Melting Point (°C)122-12672-74
LipophilicityLowHigh

XLogP3

9.4

UNII

11PW1H7SFJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64415-14-1

Wikipedia

4-Phenyl-5-tetradecylthiazol-2-amine

Dates

Modify: 2023-08-16

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